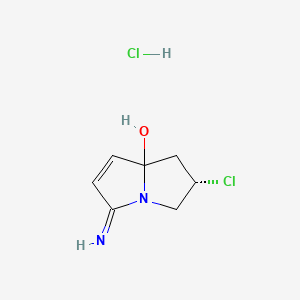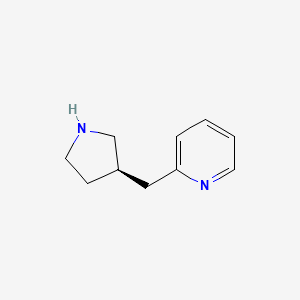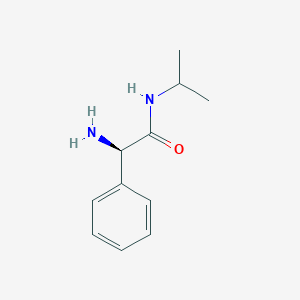
(R)-2-amino-N-isopropyl-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-amino-N-isopropyl-2-phenylacetamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, an isopropyl group, and a phenylacetamide moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-N-isopropyl-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-2-phenylacetic acid and isopropylamine.
Amidation Reaction: The key step involves the amidation of ®-2-amino-2-phenylacetic acid with isopropylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired ®-2-amino-N-isopropyl-2-phenylacetamide in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-N-isopropyl-2-phenylacetamide may involve:
Large-Scale Amidation: Scaling up the amidation reaction using larger quantities of starting materials and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction efficiency, reduce reaction times, and improve overall yield.
Automated Purification: Utilizing automated purification systems to streamline the purification process and ensure consistent product quality.
化学反应分析
Types of Reactions
®-2-amino-N-isopropyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The phenylacetamide moiety can undergo substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Introduction of halogen or alkyl groups to the phenylacetamide moiety.
科学研究应用
®-2-amino-N-isopropyl-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of ®-2-amino-N-isopropyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with target proteins, influencing their structure and function. Additionally, the phenylacetamide moiety can interact with hydrophobic pockets in proteins, further modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
(S)-2-amino-N-isopropyl-2-phenylacetamide: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.
2-amino-N-isopropyl-2-phenylacetamide: The racemic mixture containing both ® and (S) enantiomers.
N-isopropyl-2-phenylacetamide: Lacks the amino group, resulting in different chemical and biological properties.
Uniqueness
®-2-amino-N-isopropyl-2-phenylacetamide is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its enantiomer or racemic mixture. This uniqueness makes it a valuable compound for studying chiral effects in biological systems and for developing enantioselective drugs.
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)13-11(14)10(12)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |
InChI 键 |
AOCWCZLEZLZYQF-SNVBAGLBSA-N |
手性 SMILES |
CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N |
规范 SMILES |
CC(C)NC(=O)C(C1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine hydrochloride](/img/structure/B11750975.png)
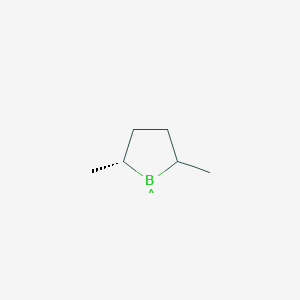
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11750991.png)
![1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11750993.png)
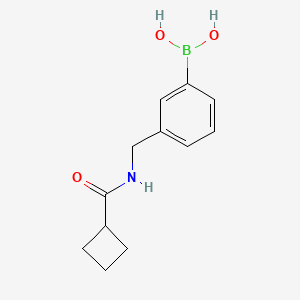
![17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B11751024.png)
![3-cyclopropyl-N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11751025.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751028.png)
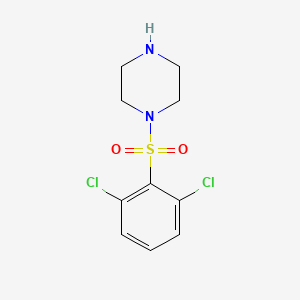
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751044.png)
